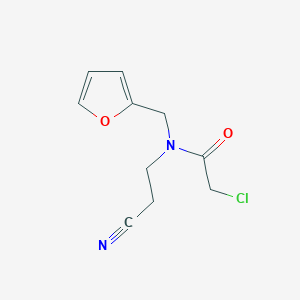
2-chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a cyanoethyl group, and a furan-2-ylmethyl group attached to the acetamide backbone
生物活性
2-chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound classified as a chloroacetamide. Its unique structure, which includes a furan ring and cyanoethyl group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound's chemical formula is C9H10ClN3O with a CAS number of 610764-96-0. Its structure includes:
- A chloro group which enhances reactivity.
- A cyanoethyl group that may contribute to its biological interactions.
- A furan moiety , known for its presence in various bioactive compounds.
The mechanism by which this compound exerts its biological effects primarily involves interactions at the molecular level with specific biological targets. The cyano group can engage with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The chloro group may also participate in electrophilic reactions, further influencing the compound's biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds within the chloroacetamide class exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Research has shown that related compounds demonstrate high antifungal activity against various strains, with IC50 values ranging from 16 µg/mL to 32 µg/mL . The presence of electron-withdrawing groups like cyanoethyl enhances absorption through fungal cell walls, improving efficacy.
- Bacterial Activity : In antimicrobial tests, chloroacetamides have been effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and yeasts like Candida albicans .
Case Studies
A study investigating the structure-activity relationship (SAR) of chloroacetamides indicated that modifications to the substituents significantly influenced biological activity. Compounds with halogenated phenyl rings showed increased lipophilicity, facilitating better membrane penetration and enhanced antimicrobial effects .
Data Summary
| Activity Type | Target Organisms | IC50 Values | Comments |
|---|---|---|---|
| Antifungal | Fusarium oxysporum | 16 - 32 µg/mL | High activity compared to controls |
| Antibacterial | Staphylococcus aureus | Not specified | Effective against MRSA |
| Antimicrobial General | Escherichia coli | Less effective | Variable effectiveness noted |
Research Findings
- Quantitative Structure-Activity Relationship (QSAR) : Studies utilizing QSAR analysis have indicated that the structural features of chloroacetamides significantly affect their antimicrobial potency. The presence of cyano groups was linked to enhanced activity against fungal pathogens .
- Synthesis and Testing : The synthesis of this compound often involves controlled reaction conditions to ensure high yields and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed for characterization.
- Potential Applications : Given its promising biological activity, this compound could be explored further for applications in medicinal chemistry, particularly in developing new antimicrobial agents or therapeutic drugs targeting specific diseases.
属性
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-10(14)13(5-2-4-12)8-9-3-1-6-15-9/h1,3,6H,2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYINBPMTJWYDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC#N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














